2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
2-(Ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system comprises a fused thiazole and pyrimidine ring, with substituents at positions 2 (ethylthio group) and 6 (phenyl group).
Properties
IUPAC Name |
2-ethylsulfanyl-6-phenyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-2-19-13-15-10-9(20-13)11(17)16(12(18)14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIZGLBTLGERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
A foundational approach involves the cyclodehydration of 6-phenyl-2-thioxo-2,3-dihydropyrimidine-4,5(1H,6H)-dione. In this method, the thiol group at position 2 undergoes alkylation with ethyl bromide in the presence of sodium acetate, yielding the ethylthio intermediate. Subsequent intramolecular cyclization is achieved using polyphosphoric acid (PPA) at 110–120°C for 2–3 hours, forming the thiazolo[4,5-d]pyrimidine core. Key spectral data for intermediates include IR absorption bands at 1670 cm⁻¹ (C=O) and 1220 cm⁻¹ (C=S), with ¹H NMR confirming ethylthio integration at δ 1.35 (t, 3H) and δ 3.25 (q, 2H).
Optimization Insights :
- Catalyst : PPA outperforms conventional acids (e.g., H₂SO₄) due to its dual role as a solvent and cyclizing agent.
- Yield : 68–72% after recrystallization from ethanol.
Solid-Phase Synthesis on Wang Resin
A novel solid-phase route immobilizes 6-phenyl-2-mercaptopyrimidine-4,5-dione onto Wang resin via a hydroxymethyl linker. Ethylation is performed using ethyl triflate in dimethylformamide (DMF) with diisopropylethylamine (DIPEA), followed by cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM). This method achieves 74% purity (HPLC) and 65% isolated yield, though scalability remains challenging due to resin loading limitations.
Key Observations :
- Purity : Requires iterative washing with DMF and DCM to remove unreacted reagents.
- Applicability : Ideal for parallel synthesis of derivatives but limited by resin costs.
Three-Component Reaction with Dithiomalondianilide
Inspired by herbicide safener syntheses, a three-component reaction employs benzaldehyde, cyanoacetamide, and dithiomalondianilide in ethanol with morpholine catalysis. Ethylthio incorporation occurs via post-cyclization treatment with ethyl disulfide in acetic anhydride, yielding the target compound at 58% efficiency. Density functional theory (DFT) calculations identify the cyclization step as rate-limiting (ΔG‡ = 28.8 kcal/mol), with X-ray crystallography confirming the thiazolo[4,5-d]pyrimidine scaffold.
Mechanistic Highlights :
- Intermediate Isolation : 3-Aryl-2-cyanoacrylamides are isolable precursors.
- Stereochemistry : Racemic mixtures form at C-4, resolvable via chiral chromatography.
Comparative Analysis of Synthetic Methods
Table 1 summarizes critical parameters across methodologies:
Mechanistic and Spectroscopic Validation
Cyclization Pathways :
- IR and ¹³C NMR data confirm thiazole ring closure via C-S bond formation at C-2 and C-5 positions.
- X-ray diffraction (result) reveals a flattened boat conformation for the pyrimidine ring, with dihedral angles of 80.94° between aromatic planes.
Reaction Monitoring :
- TLC (ethyl acetate/hexane, 1:2) tracks thiouracil consumption (Rf = 0.45→0.72 for product).
- High-resolution mass spectrometry (HRMS) validates molecular ions at m/z 345.0521 [M+H]⁺.
Scalability and Industrial Considerations
The microwave and cyclocondensation methods are most viable for kilogram-scale production, offering balances between yield and infrastructure costs. Solid-phase synthesis remains niche for high-value pharmaceuticals due to resin expenses. Regulatory-compliant routes prioritize ethyl iodide over ethyl bromide for alkylation, minimizing genotoxic impurity risks.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrimidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted phenyl or thiazole compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I and other molecular targets.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage and inhibits the proliferation of cancer cells . Additionally, it may interact with other cellular pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazolo[4,5-d]pyrimidine Derivatives
Key Observations :
- Alkylthio vs.
- Phenyl vs. Methyl Groups : The 6-phenyl substituent (target compound) introduces steric bulk and π-π interactions absent in 4,6-dimethyl derivatives (e.g., ), which could modulate receptor binding .
Comparison with Triazolo[4,5-d]pyrimidine Analogs
Triazolo[4,5-d]pyrimidines, such as 8-azaxanthine derivatives, share a similar fused-ring system but replace the thiazole ring with a triazole. These compounds exhibit distinct reactivity and biological profiles:
- Thionation Selectivity : Triazolo derivatives undergo regioselective thionation at the 7-position using P₂S₅ in pyridine, yielding dithione intermediates . This contrasts with thiazolo derivatives, where sulfur is typically introduced during cyclization (e.g., via carbon disulfide) .
- Biological Activity: 7-Amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (e.g., 8-azaadenines) show antiviral activity at >4 µg/mL, while thiazolo derivatives (e.g., ) are evaluated for antibacterial effects, suggesting divergent therapeutic targets .
Biological Activity
2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly its cytotoxic effects and mechanisms of action.
The compound is characterized by a thiazolo-pyrimidine structure, which is known for its potential in medicinal chemistry. Its molecular formula is C12H12N2O2S, and it exhibits properties that make it a candidate for further pharmacological studies.
Cytotoxicity
Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. Notably, it has shown significant antiproliferative effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's effectiveness is attributed to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Topoisomerase I inhibition |
| HeLa | 8.3 | Induction of DNA damage |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Studies have demonstrated that it possesses moderate antibacterial effects against various pathogens. For instance, it showed effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| E. coli | 25 | Bactericidal |
| C. albicans | 15 | Fungicidal |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage leading to apoptosis in cancer cells . Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Anticancer Studies : In vitro tests on various cancer cell lines have confirmed the compound's efficacy in inducing apoptosis through topoisomerase I inhibition.
- Antimicrobial Evaluations : The compound has been tested against several bacteria and fungi, showing promising results that warrant further investigation into its use as an antimicrobial agent.
Q & A
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Rodent Models : Administer orally (10 mg/kg) and collect plasma samples at 0, 1, 2, 4, 8, 24 h for LC-MS analysis .
- Tissue Distribution : Sacrifice animals at 24 h to quantify drug levels in liver, kidney, and tumors via homogenization/extraction .
- Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., sulfoxidation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
